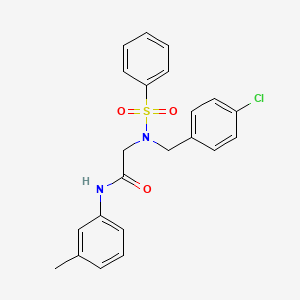
N~2~-(4-chlorobenzyl)-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N~2~-(4-chlorobenzyl)-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide, also known as CGP 49823, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of NMDA receptor antagonists, which are known to modulate the activity of glutamate neurotransmission in the brain.
Mechanism of Action
N~2~-(4-chlorobenzyl)-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide 49823 is a competitive antagonist of the NMDA receptor, which is a type of glutamate receptor that plays a key role in synaptic plasticity and learning and memory processes in the brain. By blocking the activity of the NMDA receptor, N~2~-(4-chlorobenzyl)-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide 49823 can modulate the activity of glutamate neurotransmission in the brain, which may have therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
N~2~-(4-chlorobenzyl)-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide 49823 has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of glutamate and other excitatory neurotransmitters in the brain, which may contribute to its neuroprotective effects. N~2~-(4-chlorobenzyl)-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide 49823 has also been shown to increase the release of dopamine and other monoamine neurotransmitters in the brain, which may contribute to its antidepressant and anxiolytic effects.
Advantages and Limitations for Lab Experiments
N~2~-(4-chlorobenzyl)-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide 49823 has several advantages for lab experiments. It is a selective and potent NMDA receptor antagonist, which makes it a useful tool for studying the role of the NMDA receptor in various physiological and pathological processes. However, one limitation of N~2~-(4-chlorobenzyl)-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide 49823 is its poor solubility in water, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for research on N~2~-(4-chlorobenzyl)-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide 49823. One area of research is the development of more potent and selective NMDA receptor antagonists based on the structure of N~2~-(4-chlorobenzyl)-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide 49823. Another area of research is the investigation of the neuroprotective and neuroregenerative effects of N~2~-(4-chlorobenzyl)-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide 49823 in animal models of neurological disorders. Finally, the potential therapeutic applications of N~2~-(4-chlorobenzyl)-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide 49823 in various psychiatric disorders, such as depression and anxiety, warrant further investigation.
Scientific Research Applications
N~2~-(4-chlorobenzyl)-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide 49823 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and spinal cord injury. N~2~-(4-chlorobenzyl)-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide 49823 has also been studied for its potential use in the treatment of depression, anxiety, and schizophrenia. In addition, it has been shown to have analgesic effects in animal models of neuropathic pain.
properties
IUPAC Name |
2-[benzenesulfonyl-[(4-chlorophenyl)methyl]amino]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3S/c22-18-13-11-17(12-14-18)15-24(28(26,27)20-9-5-2-6-10-20)16-21(25)23-19-7-3-1-4-8-19/h1-14H,15-16H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRRPBKIBTZWKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)acetate](/img/structure/B3483794.png)
![4-bromo-1-ethyl-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1H-pyrazole-5-carboxamide](/img/structure/B3483796.png)

![ethyl 3-[(4-chloro-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B3483802.png)
![N-1,3-benzodioxol-5-yl-2-{[5-(1,3-dimethyl-1H-pyrazol-4-yl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3483804.png)
![2,3-diphenyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]acrylamide](/img/structure/B3483820.png)


![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B3483849.png)

![4-({N-benzyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B3483875.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-chlorobenzyl)-N~2~-cyclohexylglycinamide](/img/structure/B3483883.png)

![N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-methylphenyl)glycinamide](/img/structure/B3483895.png)